The synthesis of striatin A involves the extraction and purification from Channa striata tissues. Common methods include:
Technical details regarding these methods emphasize the importance of maintaining protein integrity throughout the extraction process to ensure biological activity is preserved.
Striatin A exhibits a complex molecular structure characterized by several functional domains:
Data on its molecular weight and specific amino acid sequences are critical for understanding its functional properties. Detailed structural analyses often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these features.
Striatin A participates in various biochemical reactions, primarily through its role in modulating protein phosphatase activity:
These reactions highlight striatin A's role in cellular communication and regulation.
Striatin A's mechanism of action involves several key processes:
Striatin A exhibits distinct physical and chemical properties:
These properties are crucial for its application in therapeutic contexts.
Striatin A has several scientific uses:
Striatin A is a cyathane-type diterpenoid antibiotic exclusively biosynthesized by the bird’s nest fungus Cyathus striatus (Huds. ex Pers.) Willd, a basidiomycete within the family Nidulariaceae [1] [5] [7]. This species thrives globally on decaying wood and organic debris, characterized by its funnel-shaped fruiting bodies with striated internal surfaces [7]. Phylogenetic analyses classify C. striatus within the "striatum group" of Cyathus, a clade distinguished by elliptical spores exceeding 15 µm in length and plicate (grooved) endoperidia [7]. While other Cyathus species (e.g., C. africanus, C. olla) belong to divergent clades ("ollum," "pallidum"), biosynthetic gene cluster (BGC) data suggests striatin production is restricted to the striatus group [7]. Beyond Cyathus, related cyathane diterpenoids like erinacines are found in Hericium spp. (e.g., H. erinaceus), and pyristriatins in Cyathus cf. striatus, indicating an evolutionary conservation of cyathane BGCs among specific basidiomycete lineages [1] [3]. Notably, no striatin production has been confirmed in distantly related agaricomycetes or corticoid fungi like Cerinomyces [8].
Table 1: Fungal Producers of Cyathane-type Diterpenoids
Fungal Species | Clade/Group | Key Cyathane Compounds | Habitat |
---|---|---|---|
Cyathus striatus | Striatum | Striatins A, B, C | Decaying wood, debris |
Hericium erinaceus | Russulales | Erinacines A, B, P | Living hardwood trees |
Cyathus cf. striatus | Striatum | Pyristriatins A, B | Decaying wood |
Bondarzewia mesenterica | Russulales | Bom analogs | Conifer stumps |
The biosynthesis of striatin A initiates with the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP). The committed step involves the cyclization of GGPP into the characteristic 5-6-7 tricyclic cyathane core by a dedicated terpene synthase (TPS). In C. striatus, this activity is governed by the cyaG gene (or homologs like eriG in H. erinaceus), encoding a UbiA-type terpene synthase [3]. Heterologous expression of cyaG in engineered Saccharomyces cerevisiae yields cyatha-3,12-diene (7), the unoxidized hydrocarbon scaffold [3]. Subsequent oxidative modifications are crucial:
Table 2: Key Enzymes in Striatin A/ Cyathane Biosynthesis
Gene Symbol | Enzyme Type | Function in Pathway | Product Formed |
---|---|---|---|
cyaG/eriG | UbiA-type Terpene Synthase | Cyclizes GGPP to cyathane core | Cyatha-3,12-diene |
cyaI/eriI | Cytochrome P450 | Hydroxylates at C-14 | 14-Hydroxycyathane |
cyaC/eriC | Cytochrome P450 | Oxidizes at C-7 | Introduces C-7 ketone/OH |
cyaA | Cytochrome P450 | Oxidizes at C-12 | Introduces C-12 OH |
eriM | FAD-dependent Oxidase | Converts C-3 methyl to allyl aldehyde | 3-Aldehyde derivative |
cyaJ/eriJ | Glycosyltransferase | Transfers xylose to C-3 aldehyde | Striatin A (xyloside) |
Striatin A is distinguished as a xyloside, where a β-D-xylopyranose unit is linked to the C-3 allyl aldehyde group of the aglycone core. This glycosylation is catalyzed by a specific glycosyltransferase (GT), such as EriJ or its C. striatus homolog (CyaJ) [3]. EriJ utilizes UDP-xylose as the sugar donor. Crucially, the reactivity of the C-3 aldehyde group enables unique glycosidic bond formation. The enzyme exhibits notable substrate promiscuity:
Striatins A, B, and C co-occur in C. striatus mycelia, sharing the core cyathane scaffold but differing in oxidation states and functional groups, leading to distinct bioactivities and molecular properties. Comparative analysis reveals these differences stem from variations within a shared biosynthetic gene cluster (BGC) or from the action of tailoring enzymes:
Table 3: Comparative Properties of Striatin Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Bioactivity |
---|---|---|---|---|
Striatin A | C₂₇H₃₆O₇ | 468.24 | C-3 xyloside, C-12 OH, C-14 OH | Antibiotic (Fungi, Gram+ bacteria) [1] |
Striatin B | C₂₇H₃₆O₈ | 484.24 | Additional oxygen vs. A (e.g., C-7 OH/epoxide?) | Antibiotic [1] |
Striatin C | C₂₅H₃₄O₇ | 446.23 | Shorter chain (C25), C-3 aldehyde? (aglycone) | Pro-apoptotic (Pancreatic cancer) [5] |
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